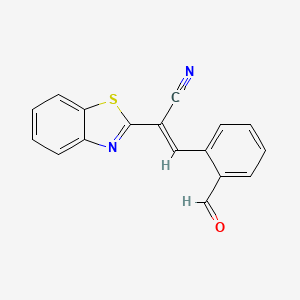

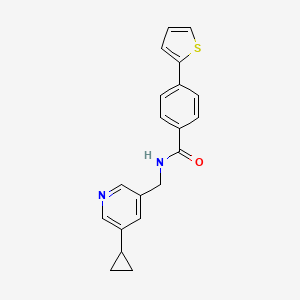

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile, also known as BZP, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. BZP is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Antimycobacterial Activity

- Synthesis and Antimycobacterial Activity : A study focused on synthesizing a series of compounds, including benzothiazole derivatives, and evaluating their antimycobacterial activity. Some of these compounds showed modest growth inhibition of Mycobacterium tuberculosis, which is valuable in antitubercular research (Sanna et al., 2002).

Corrosion Inhibition

- Benzothiazole Derivatives as Corrosion Inhibitors : This study synthesized benzothiazole derivatives and investigated their role as corrosion inhibitors for carbon steel in acidic conditions. These compounds demonstrated significant inhibition efficiencies, highlighting their potential in corrosion protection (Hu et al., 2016).

Synthesis of Tryptophan Precursor

- Homologation of the Side Chain of 2-Nitrotoluene : Research on the synthesis of compounds, including benzothiazole derivatives, aimed at creating a potent tryptophan precursor. This work contributes to the understanding of the synthesis pathways of essential amino acids (Tanaka et al., 1989).

Aggregation-Induced Emission Enhancement

- Benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds : This study synthesized and examined benzothiazole-based compounds for their unique optical properties, specifically their aggregation-induced emission enhancement, which is significant for optical and electronic applications (Qian et al., 2007).

Antimicrobial Activities

- Benzothiazole-Imino-Benzoic Acid Ligands and Their Complexes : The research synthesized benzothiazole-based ligands and evaluated their antimicrobial activities. These compounds showed promising activity against various bacterial strains (Mishra et al., 2019).

Microwave-Mediated Synthesis of Heterocycles

- Benzothiazole- and Benzimidazole-Based Heterocycles : A study focused on the efficient microwave-mediated synthesis of benzothiazole and benzimidazole derivatives. These compounds play a vital role in the development of novel heterocyclic compounds for various applications (Darweesh et al., 2016).

X-ray Diffraction Investigation

- Crystal Structure Analysis : The crystal structure of a compound with a benzothiazole moiety was investigated using X-ray diffraction. This research contributes to the understanding of the molecular structure of benzothiazole derivatives (Slepukhin et al., 2008).

Electrochemistry and Electrogenerated Chemiluminescence

- Dithienylbenzothiadiazole Derivative Studies : The electrochemistry and electrogenerated chemiluminescence of a benzothiazole derivative were explored. This research is significant for understanding the electrochemical properties of these compounds (Shen et al., 2010).

Anticancer and Antioxidant Activities

- Novel Pyrido and Benzothiazole Derivatives : This study synthesized novel benzothiazole derivatives and evaluated their antimicrobial, anticancer, and antioxidant activities. These findings are crucial in the development of new therapeutics (Al-Mutairi et al., 2022).

properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2OS/c18-10-14(9-12-5-1-2-6-13(12)11-20)17-19-15-7-3-4-8-16(15)21-17/h1-9,11H/b14-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXGKWGTFKQXSO-NTEUORMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2402318.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)

![(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2402326.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402327.png)

![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2402330.png)

![morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2402335.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)